molecular formula C17H17N3O3S B2402633 (2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one CAS No. 868142-86-3

(2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

Cat. No. B2402633
CAS RN: 868142-86-3
M. Wt: 343.4
InChI Key: ROINWVKWMJGHFN-ZHBRIHKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality (2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

(2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one and its derivatives have been studied for their antimicrobial activities. Compounds synthesized using this chemical structure have shown potential in inhibiting microbial growth. These studies indicate the compound's usefulness in developing antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer and Antioxidant Activities

Derivatives of this compound have been explored for their anticancer and antioxidant properties. Some novel indoline-2,3-dione derivatives synthesized from this compound have demonstrated high antioxidant and anticancer activities, suggesting potential applications in cancer treatment and prevention of oxidative stress-related diseases (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

Carbonic Anhydrase Inhibition

Research has also focused on the inhibitory activity of synthesized derivatives on carbonic anhydrase isoforms. This enzyme plays a significant role in various physiological processes, and the compound's inhibitory effect opens avenues for therapeutic applications in diseases where carbonic anhydrase is implicated (Eldehna et al., 2017).

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of derivatives of this compound. Some synthesized derivatives have shown promising results in protecting against seizures in animal models, indicating potential for development into anticonvulsant drugs (Nikalje, Ansari, Bari, & Ugale, 2015).

Anti-inflammatory Applications

Additionally, derivatives of this compound have been synthesized and evaluated for anti-inflammatory activities. These studies contribute to the understanding of the compound's potential in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

properties

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-4-18-17-19(5-2)16(23)14(24-17)13-11-8-6-7-9-12(11)20(10(3)21)15(13)22/h6-9H,4-5H2,1-3H3/b14-13-,18-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROINWVKWMJGHFN-BVKNKNJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)S1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C(=O)C)/S1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

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